4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid
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Overview
Description
4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring, as well as a fluorine atom on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2-fluorobenzoic acid.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalytic Hydrogenation: To reduce any unwanted by-products.
Recrystallization: To purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic or electrophilic reagents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Shares the chloro and methyl groups but lacks the fluorine atom.
2-Fluorobenzoic acid: Contains the fluorine atom but lacks the chloro and methyl groups.
4-Chloro-2-methylphenoxyacetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid.
Uniqueness
4-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-6-10(15)3-5-11(8)9-2-4-12(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRJOEUZQNCLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690362 |
Source
|
Record name | 4'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-81-8 |
Source
|
Record name | 4'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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